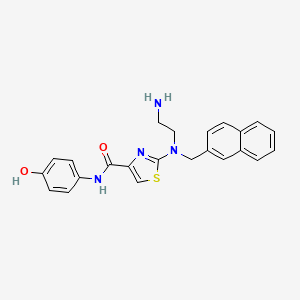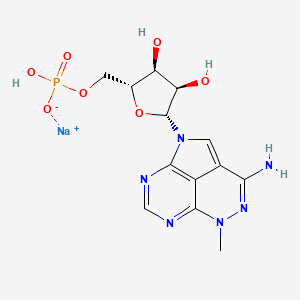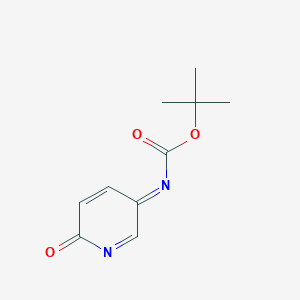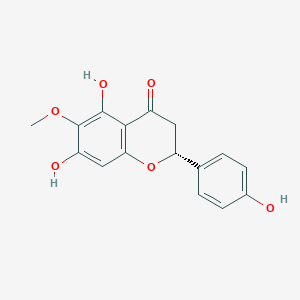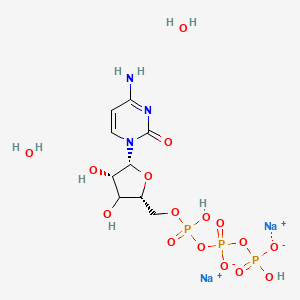
P-P-P-aCyd.2Na+.2H2O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “P-P-P-aCyd.2Na+.2H2O” is known as disodium hydrogen phosphate dihydrate. It is a chemical compound with the formula Na2HPO4·2H2O. This compound is widely used in various industries due to its versatile properties. It appears as a white, crystalline powder and is highly soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium hydrogen phosphate dihydrate can be synthesized through several methods, including:
Neutralization Method: This involves the neutralization of phosphoric acid (H3PO4) with sodium hydroxide (NaOH) or sodium carbonate (Na2CO3). The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain the dihydrate form.
Extraction Method: This method involves extracting disodium hydrogen phosphate from natural phosphate rocks using sulfuric acid, followed by purification and crystallization.
Ion Exchange Method: In this method, sodium ions are exchanged with hydrogen ions in a phosphoric acid solution using ion exchange resins, followed by crystallization.
Industrial Production Methods: Industrial production of disodium hydrogen phosphate dihydrate often involves large-scale neutralization processes. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then dried and crystallized to obtain the dihydrate form.
Chemical Reactions Analysis
Types of Reactions: Disodium hydrogen phosphate dihydrate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form sodium ions (Na+), hydrogen phosphate ions (HPO4^2-), and water.
Acid-Base Reactions: It can act as a buffer in acid-base reactions, maintaining the pH of solutions.
Dehydration: Upon heating, it loses its water of crystallization to form anhydrous disodium hydrogen phosphate.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent.
Acid-Base Reactions: Common acids (e.g., HCl) and bases (e.g., NaOH) are used.
Dehydration: Heating at temperatures above 100°C.
Major Products:
Hydrolysis: Sodium ions and hydrogen phosphate ions.
Acid-Base Reactions: Depending on the reactants, it can form various sodium salts and phosphoric acid.
Dehydration: Anhydrous disodium hydrogen phosphate.
Scientific Research Applications
Disodium hydrogen phosphate dihydrate has numerous applications in scientific research, including:
Chemistry: It is used as a buffering agent in chemical reactions and analytical chemistry.
Biology: It serves as a component in biological buffers and culture media.
Medicine: It is used in pharmaceutical formulations and as a laxative.
Industry: It is employed in water treatment, detergents, and food processing as an emulsifier and stabilizer.
Mechanism of Action
The compound exerts its effects primarily through its ability to act as a buffer, maintaining the pH of solutions. It can interact with hydrogen ions (H+) and hydroxide ions (OH-) to stabilize the pH. In biological systems, it helps maintain the acid-base balance, which is crucial for various biochemical processes.
Comparison with Similar Compounds
Sodium Dihydrogen Phosphate (NaH2PO4): Unlike disodium hydrogen phosphate, this compound has one sodium ion and two hydrogen ions, making it more acidic.
Trisodium Phosphate (Na3PO4): This compound has three sodium ions and is more basic compared to disodium hydrogen phosphate.
Monosodium Phosphate (NaH2PO4): Similar to sodium dihydrogen phosphate but with one sodium ion and one hydrogen ion.
Uniqueness: Disodium hydrogen phosphate dihydrate is unique due to its balanced pH buffering capacity, making it suitable for a wide range of applications in different fields. Its dihydrate form also provides stability and ease of handling in various industrial processes.
Properties
Molecular Formula |
C9H18N3Na2O16P3 |
|---|---|
Molecular Weight |
563.15 g/mol |
IUPAC Name |
disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate |
InChI |
InChI=1S/C9H16N3O14P3.2Na.2H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;2*1H2/q;2*+1;;/p-2/t4-,6?,7+,8-;;;;/m1..../s1 |
InChI Key |
KNSYTSUGTLJHPS-HRHJKWFCSA-L |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



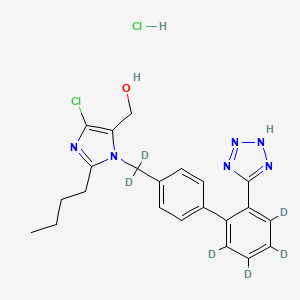
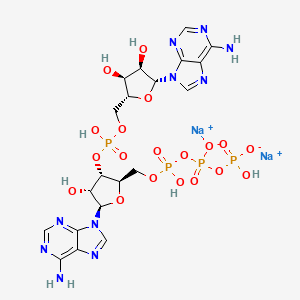
![(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B12365942.png)

![Potassium;2-[3-[(2,3-dichlorophenyl)methyl]-6-methoxy-4-oxoquinolin-1-yl]acetate](/img/structure/B12365952.png)
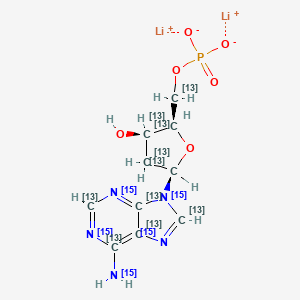
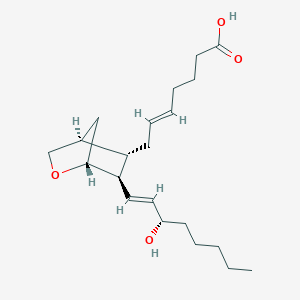
![1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid](/img/structure/B12365959.png)
